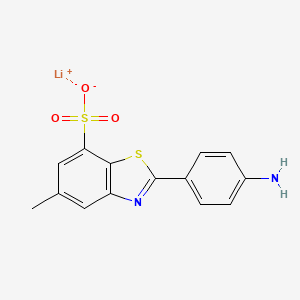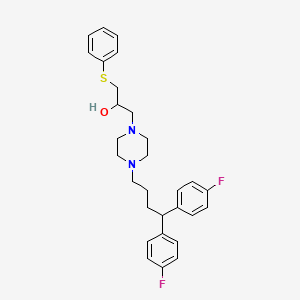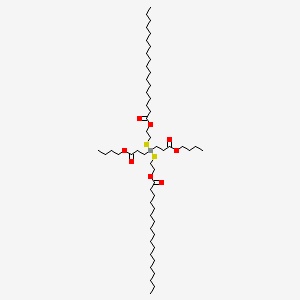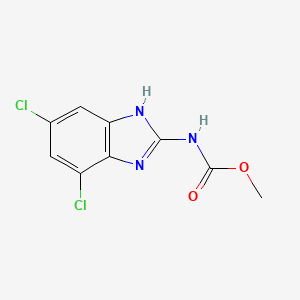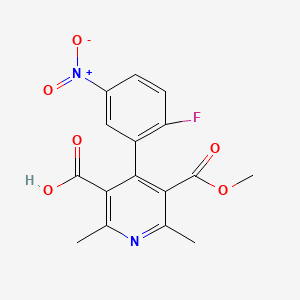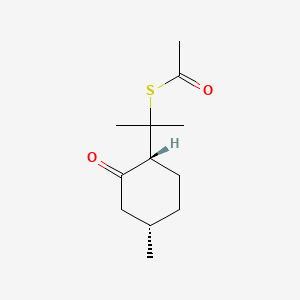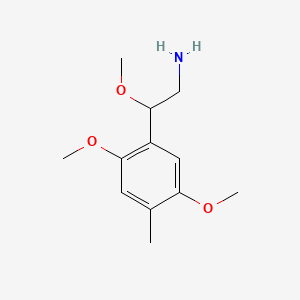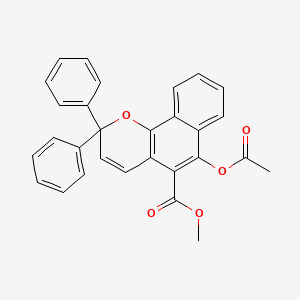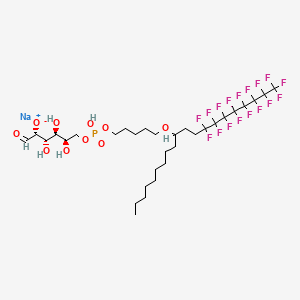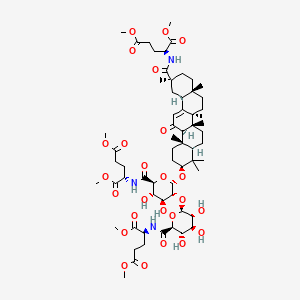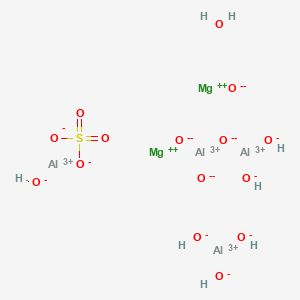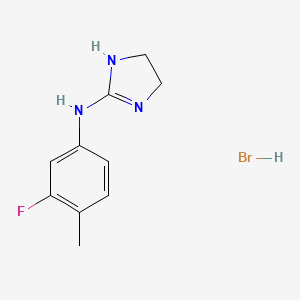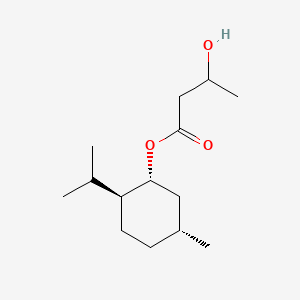
L-Menthyl (R,S)-3-hydroxybutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Menthyl (R,S)-3-hydroxybutyrate is an ester compound derived from menthol and 3-hydroxybutyric acid. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents. The stereochemistry of the compound, with both L-menthyl and (R,S)-3-hydroxybutyrate components, adds to its complexity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
L-Menthyl (R,S)-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of L-menthol with (R,S)-3-hydroxybutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-Menthol+(R,S)-3-hydroxybutyric acidacid catalystL-Menthyl (R,S)-3-hydroxybutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be advantageous for large-scale production, allowing for easier separation and reuse of the catalyst.
化学反応の分析
Types of Reactions
L-Menthyl (R,S)-3-hydroxybutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyrate moiety can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the menthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: L-Menthyl 3-oxobutyrate.
Reduction: L-Menthyl (R,S)-3-hydroxybutanol.
Substitution: Various menthyl-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, L-Menthyl (R,S)-3-hydroxybutyrate serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of metabolic pathways involving menthol and hydroxybutyrate derivatives. It may also serve as a model compound for studying ester hydrolysis and enzyme specificity.
Medicine
Industry
In the flavor and fragrance industry, this compound can be used as a flavoring agent due to its pleasant menthol aroma. It may also find applications in the production of cosmetics and personal care products.
作用機序
The mechanism by which L-Menthyl (R,S)-3-hydroxybutyrate exerts its effects depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing menthol and 3-hydroxybutyric acid. Menthol can interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation. The 3-hydroxybutyric acid can enter metabolic pathways, contributing to energy production.
類似化合物との比較
Similar Compounds
L-Menthyl acetate: Another ester of menthol, used primarily in flavoring and fragrance applications.
L-Menthyl lactate: Known for its cooling properties, used in cosmetics and personal care products.
L-Menthyl succinate: Used in similar applications as L-Menthyl (R,S)-3-hydroxybutyrate, with slight differences in chemical properties.
Uniqueness
This compound is unique due to its combination of menthol and 3-hydroxybutyric acid, providing both the cooling effect of menthol and the metabolic relevance of hydroxybutyrate. This dual functionality makes it a versatile compound for various applications in different fields.
特性
CAS番号 |
374629-79-5 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
InChIキー |
XSJPRWBZLUYOOI-IBSWDFHHSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
密度 |
0.972-0.985 |
物理的記述 |
Colourless liquid; Cool minty aroma |
溶解性 |
Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
